molecular formula C7H15NO3 B11939233 L-Carnitine-d9

L-Carnitine-d9

Cat. No.: B11939233
M. Wt: 170.25 g/mol
InChI Key: PHIQHXFUZVPYII-SAQLGWHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Carnitine-d9: L-Carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body using amino acids such as L-lysine and L-methionine . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in metabolic studies and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Carnitine-d9 is synthesized by incorporating deuterium into the L-Carnitine molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of L-Carnitine in the presence of deuterium gas .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions: L-Carnitine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and specific enzymes such as flavin monooxygenases.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound’s metabolic fate with high precision, offering insights that are not achievable with non-labeled analogs .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

170.25 g/mol

IUPAC Name

(3R)-3-hydroxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3,2D3,3D3

InChI Key

PHIQHXFUZVPYII-SAQLGWHKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O

Origin of Product

United States

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